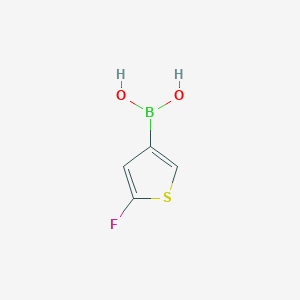

(5-Fluorothiophen-3-yl)boronic acid

Description

(5-Fluorothiophen-3-yl)boronic acid is a heteroaromatic boronic acid derivative containing a thiophene ring substituted with a fluorine atom at the 5-position and a boronic acid (-B(OH)₂) group at the 3-position. Thiophene, a sulfur-containing aromatic ring, imparts distinct electronic properties compared to benzene, while the fluorine substituent enhances the compound's Lewis acidity and reactivity.

Properties

Molecular Formula |

C4H4BFO2S |

|---|---|

Molecular Weight |

145.95 g/mol |

IUPAC Name |

(5-fluorothiophen-3-yl)boronic acid |

InChI |

InChI=1S/C4H4BFO2S/c6-4-1-3(2-9-4)5(7)8/h1-2,7-8H |

InChI Key |

FGVMTAGCWZHBKW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CSC(=C1)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluorothiophen-3-yl)boronic acid typically involves the borylation of a fluorinated thiophene precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production of (5-Fluorothiophen-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-Fluorothiophen-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), temperature (room temperature to 80°C).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound. Oxidation reactions yield oxidized thiophene derivatives, while substitution reactions result in substituted thiophene compounds .

Scientific Research Applications

(5-Fluorothiophen-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Fluorothiophen-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond through reductive elimination .

Comparison with Similar Compounds

Thiophene-Based Boronic Acids

Thiophenyl boronic acids vary in substituent type and position, significantly altering their properties:

Key Insight : Fluorine's small size and high electronegativity make (5-Fluorothiophen-3-yl)boronic acid more reactive in cross-coupling reactions compared to bulkier analogs like chloro-substituted derivatives .

Phenyl Boronic Acids

Phenyl boronic acids are common in medicinal chemistry but differ in electronic and steric properties:

Key Insight : The thiophene core in (5-Fluorothiophen-3-yl)boronic acid provides a distinct electronic environment compared to phenyl analogs, improving binding selectivity in biological systems .

Electronic and Reactivity Comparisons

Acidity (pKa)

The pKa of boronic acids dictates their reactivity in aqueous and physiological conditions:

Key Insight: Fluorine's electron-withdrawing effect lowers the pKa of (5-Fluorothiophen-3-yl)boronic acid, enhancing its reactivity in esterification and enzyme inhibition compared to non-fluorinated analogs .

Suzuki-Miyaura Coupling Reactivity

Thiophenyl boronic acids are critical in synthesizing biaryl compounds:

Key Insight : The 5-fluoro substituent minimizes steric hindrance, enabling efficient coupling compared to ortho-substituted thiophenyl boronic acids .

Enzyme Inhibition

Boronic acids are potent enzyme inhibitors due to their reversible binding to catalytic residues:

Key Insight: Non-peptidic boronic acids like (5-Fluorothiophen-3-yl)boronic acid show promise in targeting fungal enzymes but require optimization for human therapeutic use .

Anticancer Activity

Aromatic boronic acids exhibit cytotoxicity in cancer models:

Key Insight : Fluorinated thiophenyl boronic acids remain underexplored in anticancer studies but share structural motifs with active compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-fluorothiophen-3-yl)boronic acid, and how do electronic effects of the fluorothiophene ring influence reaction yields?

- Methodology : Use Suzuki-Miyaura cross-coupling reactions, leveraging the boronic acid’s reactivity with halogenated partners. The fluorine atom on the thiophene ring enhances electron-withdrawing effects, stabilizing intermediates and improving coupling efficiency. Optimize solvents (e.g., THF or ethanol/water mixtures), bases (e.g., K₂CO₃ or CsF), and temperatures (80–110°C under inert atmosphere) to maximize yield .

- Characterization : Confirm purity via /-NMR and mass spectrometry. Monitor boroxine formation (dehydration byproducts) using FT-IR or LC-MS .

Q. How can HPLC and NMR be utilized to characterize boronic acid-diol interactions in aqueous solutions?

- HPLC : Employ post-column derivatization with diols (e.g., saccharides) to detect binding via retention time shifts. Use boronic acid-functionalized columns for affinity chromatography to isolate diol-containing analytes .

- NMR : Monitor -NMR chemical shift changes upon diol binding. For example, binding with fructose induces a downfield shift due to tetrahedral boronate ester formation .

Q. What are the primary biomedical applications of (5-fluorothiophen-3-yl)boronic acid in drug discovery?

- Enzyme Inhibition : Design proteasome or β-lactamase inhibitors by mimicking transition-state intermediates via boronic acid’s reversible covalent binding .

- Anticancer Agents : Evaluate tubulin polymerization inhibition (e.g., IC values via fluorescence-based assays) or apoptosis induction in glioblastoma cells .

Advanced Research Questions

Q. How do kinetic parameters (e.g., , ) of boronic acid-diol binding influence real-time glucose sensing applications?

- Methodology : Use stopped-flow fluorescence spectroscopy to measure binding kinetics with sugars (e.g., D-fructose > D-glucose). The values correlate with thermodynamic affinities, dictating sensor response times .

- Data Interpretation : For contradictory values across studies, verify pH (optimal at physiological pH), temperature, and buffer composition (e.g., phosphate vs. HEPES) .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of peptide boronic acids?

- Derivatization : Pre-treat samples with diethanolamine (DEA) to form stable cyclic boronic esters, preventing dehydration/trimerization. Use 2,5-dihydroxybenzoic acid (DHB) as a matrix for in situ esterification .

- Sequencing : For branched peptides, employ MALDI-MS/MS with collision-induced dissociation (CID) to fragment DHB-modified boronic acids without boroxine interference .

Q. How can light-responsive azobenzene-boronic acid systems dynamically modulate diol binding for adaptive hydrogels?

- Experimental Design : Synthesize ortho-azobenzene boronic acids. Irradiation with red light (λ > 600 nm) induces E→Z isomerization, enhancing diol binding affinity by 20-fold. Monitor stiffness changes in hydrogels via rheometry .

- Validation : Perform competition assays with fluorophore-tagged diols (e.g., alizarin red S) to quantify catch-and-release efficiency under varying wavelengths .

Q. What computational approaches predict the binding modes of (5-fluorothiophen-3-yl)boronic acid with cancer-related glycoproteins?

- Modeling : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with lectins or proteases. Prioritize residues with 1,2- or 1,3-diol motifs (e.g., serine/threonine-rich domains) .

- Validation : Cross-validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Data Contradiction Analysis

Q. Why do reported IC values for boronic acid-based tubulin inhibitors vary across cell lines?

- Factors : Cell permeability (influenced by ester vs. free boronic acid forms), off-target effects (e.g., proteasome inhibition), and metabolic stability (e.g., esterase-mediated hydrolysis).

- Resolution : Compare cytotoxicity in isogenic cell lines (e.g., wild-type vs. tubulin-mutant) and use competitive assays with combretastatin A-4 as a reference .

Q. How to reconcile discrepancies in boronic acid-diol binding constants obtained via fluorescence vs. ITC?

- Fluorescence Artifacts : Check for inner-filter effects or dye displacement. Normalize data using control titrations with non-binding analogs.

- ITC Limitations : Ensure diol solubility and avoid heat dilution artifacts. Use complementary methods like -NMR for validation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.